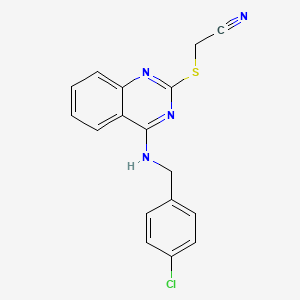

2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile

Description

Properties

IUPAC Name |

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4S/c18-13-7-5-12(6-8-13)11-20-16-14-3-1-2-4-15(14)21-17(22-16)23-10-9-19/h1-8H,10-11H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZQYUJUZHUTRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)SCC#N)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through a Povarov imino-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the quinazoline derivative.

Thioacetonitrile Addition: The final step involves the addition of thioacetonitrile to the quinazoline derivative, forming the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis .

Chemical Reactions Analysis

Types of Reactions

2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

The structure of 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile features a quinazoline core substituted with a thioether and acetonitrile group. The synthesis typically involves multi-step reactions starting from readily available quinazoline derivatives, utilizing methods such as nucleophilic substitution and thiolation to introduce the thioether functionality.

Recent studies have highlighted the compound's dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , which are critical targets in cancer therapy:

- Antitumor Activity : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7. For instance, compounds designed with the quinazoline scaffold showed IC50 values comparable to established drugs like sorafenib, indicating their potential as effective anticancer agents .

- Mechanism of Action : The mechanism involves inhibition of receptor tyrosine kinases, leading to reduced phosphorylation and subsequent downstream signaling that promotes cell growth and survival. This inhibition triggers apoptotic pathways in cancer cells, effectively reducing tumor growth .

Case Studies

Several studies have documented the efficacy of quinazoline derivatives:

- Study on Dual Inhibitors : A series of 2-thioquinazolin-4(3H)-ones were synthesized and evaluated for their dual inhibitory activities against EGFR and VEGFR-2. The most potent analogs exhibited IC50 values in the low micromolar range and induced significant apoptosis in treated cancer cells .

- In Vivo Studies : In vivo models have shown that these compounds can attenuate tumor growth significantly. For example, systemic administration of certain quinazoline derivatives has been linked to reduced vascular leakage in diabetic retinopathy models, suggesting broader therapeutic implications beyond oncology .

Mechanism of Action

The mechanism of action of 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) Quinazoline vs. Thiazole Derivatives

- Target Compound : The quinazoline core provides a planar, aromatic scaffold capable of π-π stacking interactions, which are critical for binding to enzyme active sites (e.g., kinases) .

- Thiazole Analogs: Compounds like 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile () and (4-methyl-1,3-thiazol-2-yl)acetonitrile () feature smaller thiazole rings.

(b) Thioether vs. Amide Linkages

- The thioacetonitrile group in the target compound differs from thioacetamide derivatives (e.g., N-(substituted)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide in ). The nitrile group offers distinct reactivity, such as resistance to hydrolysis under physiological conditions, which may improve metabolic stability .

Physical and Chemical Properties

Pharmacokinetic Considerations

- Solubility : Thiazole derivatives (e.g., ) with lower molecular weights (~200–250 g/mol) may exhibit better aqueous solubility than the target compound.

- Metabolic Stability : The nitrile group in the target compound could reduce oxidative metabolism, extending half-life compared to ester- or amide-containing analogs .

Key Research Findings

Synthetic Flexibility : The thioacetonitrile group enables diverse post-synthetic modifications, such as cyclization to triazoles () or conversion to amidoximes (), which are less feasible in thioacetamide derivatives .

Thermal Stability : Quinazoline derivatives generally exhibit higher thermal stability (e.g., melting points >150°C) compared to thiazole analogs (e.g., 97–161°C in ), aligning with their rigid aromatic systems .

Biological Activity

2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinazoline core , a thiazole ring , and a chlorobenzyl group . The molecular formula is , with a molecular weight of approximately 415.0 g/mol. The synthesis typically involves several steps:

- Formation of the Quinazoline Core : This is achieved through cyclization of anthranilic acid derivatives.

- Introduction of the Thiazole Ring : This involves condensation reactions with thioamides.

- Attachment of the Chlorobenzyl Group : Nucleophilic substitution reactions are employed to introduce the chlorobenzyl moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets include enzymes and receptors involved in various disease pathways. The compound's structure facilitates binding to these targets, modulating their activity and leading to potential therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- Cytotoxic Effects : In vitro studies have shown that this compound demonstrates cytotoxicity against various human carcinoma cell lines, including HePG2 (liver), MCF7 (breast), and A549 (lung) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Specific Cancer Types : It has shown notable efficacy against colon cancer, melanoma, and ovarian cancer cell lines, indicating its broad-spectrum anticancer properties.

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentration (MIC) values ranging from 5.64 µM to 156.47 µM against various strains .

- Fungal Activity : Additionally, it exhibits antifungal effects against Candida albicans and Fusarium oxysporum, further supporting its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Antitumor Studies : A study evaluated a series of quinazoline derivatives, including this compound), for their cytotoxic effects on human cancer cell lines. Results indicated significant inhibition of cell growth across multiple cancer types .

- Molecular Docking Studies : Computational docking studies have provided insights into the binding affinities of this compound with various biological targets, suggesting that it may effectively inhibit specific enzymes involved in tumor progression .

- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications in the substituents on the quinazoline core can enhance biological activity, providing a basis for further development of more potent analogs .

Q & A

Q. What are the key challenges in synthesizing 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile, and how can reaction conditions be optimized?

Answer: Synthesis challenges include controlling regioselectivity during quinazoline ring formation and minimizing side reactions (e.g., over-alkylation). Optimization strategies:

- Use anhydrous AlCl₃ as a catalyst to enhance electrophilic substitution in the quinazoline core .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and prevent byproduct accumulation.

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) to improve yield .

Q. What spectroscopic methods are most effective for characterizing the compound’s structure?

Answer:

- ¹H NMR : Identify aromatic protons (δ 7.2–8.2 ppm) and thioacetonitrile protons (δ 4.8–5.2 ppm). Use DMSO-d₆ as a solvent to resolve NH and CH₂ signals .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 277 [M+1] for related thiadiazole analogs) and fragmentation patterns .

- FT-IR : Detect thioether (C-S, ~650 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) functional groups .

Q. How can preliminary biological activity screening be designed for this compound?

Answer:

- In vitro assays : Test kinase inhibition (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ assays.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Positive controls : Compare with known inhibitors like gefitinib for baseline activity .

Advanced Research Questions

Q. How can computational modeling clarify the compound’s mechanism of action against kinase targets?

Answer:

- Molecular docking (AutoDock/Vina) : Simulate binding to ATP pockets of kinases (e.g., EGFR PDB:1M17). Analyze hydrogen bonds with quinazoline-NH and hydrophobic interactions with 4-chlorobenzyl .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Calculate binding free energy via MM-PBSA .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

Answer:

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

Answer:

- Substituent variation : Replace 4-chlorobenzyl with electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding.

- Thioether linker modification : Test methylthio vs. ethylthio analogs to optimize steric fit in hydrophobic pockets .

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., quinazoline-N) .

Q. What methodologies assess the compound’s environmental persistence and ecotoxicity?

Answer:

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge .

- Aquatic toxicity : Conduct Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition (OECD 201) .

- QSAR modeling : Predict bioaccumulation potential via logP (calculated: ~3.2) and soil adsorption coefficients (Koc) .

Q. How should in vivo efficacy studies be designed to evaluate therapeutic potential?

Answer:

- Xenograft models : Implant HT-29 (colon cancer) cells in nude mice. Administer compound orally (10–50 mg/kg/day) for 4 weeks. Monitor tumor volume via caliper measurements and PET-CT .

- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution. Optimize formulations (e.g., PEGylation) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.